6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid
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Overview
Description
The compound with the identifier “6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur, especially if the compound contains double or triple bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Catalysts: Such as palladium or platinum for catalytic hydrogenation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2,4,6-Tribromoaniline: A brominated derivative of aniline used in organic synthesis.
Uniqueness
This compound may have unique properties or applications that distinguish it from similar compounds. These unique aspects could include its specific reactivity, biological activity, or industrial uses.
Properties
IUPAC Name |
6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUMDXQINDTFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=O)N=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(S1)C(=O)N=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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